molecular formula C17H21F2NO4 B13101286 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate

Cat. No.: B13101286
M. Wt: 341.35 g/mol
InChI Key: ZBHHGSITIHZZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a difluorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate typically involves multiple steps:

    Formation of the Benzyloxycarbonyl-Protected Amino Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Difluorocyclohexyl Moiety: This can be achieved through a nucleophilic substitution reaction where a difluorocyclohexyl halide reacts with a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can target the difluorocyclohexyl moiety, potentially converting it to a cyclohexyl group.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of free amine derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the difluorocyclohexyl moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate: Lacks the difluorination, leading to different chemical and biological properties.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-fluorocyclohexyl)acetate: Contains only one fluorine atom, which may affect its reactivity and interactions.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21F2NO4

Molecular Weight

341.35 g/mol

IUPAC Name

methyl 2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22)

InChI Key

ZBHHGSITIHZZFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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